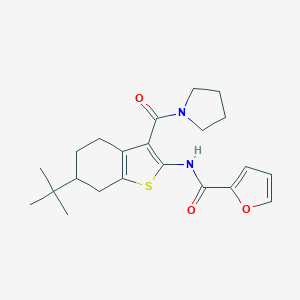
3-(1-butyl-1H-imidazol-4-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-butyl-1H-imidazol-4-yl)acrylic acid, commonly known as BIA, is a novel compound that has gained significant attention in scientific research in recent years. BIA belongs to the imidazole family and is a derivative of acrylic acid. It has unique chemical properties that make it a promising candidate for various applications in the fields of science and medicine.
Wirkmechanismus
The mechanism of action of BIA is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various physiological effects. BIA has been shown to have anti-inflammatory, analgesic, and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
BIA has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of inflammation in the body. BIA has also been shown to reduce oxidative stress, which is a major contributor to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of BIA is its ease of synthesis, which makes it readily available for laboratory experiments. It also has excellent solubility in water, making it suitable for various drug delivery applications. However, one of the limitations of BIA is its relatively low stability, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the research of BIA. One of the most promising areas of research is in the development of new drug delivery systems. BIA has been shown to enhance the bioavailability of poorly soluble drugs, making it a promising candidate for the development of new drug delivery systems. Additionally, BIA has been shown to have potential applications in the treatment of various diseases such as cancer, inflammation, and oxidative stress. Further research is needed to fully understand the potential of BIA in these areas.
Conclusion
In conclusion, 3-(1-butyl-1H-imidazol-4-yl)acrylic acid is a promising compound with unique chemical properties that make it a potential candidate for various scientific applications. Its ease of synthesis and excellent solubility in water make it a promising candidate for drug delivery applications. Further research is needed to fully understand the potential of BIA in the treatment of various diseases.
Synthesemethoden
BIA can be synthesized through a simple reaction between 1-butyl-1H-imidazole-4-carbaldehyde and acrylic acid. The reaction is catalyzed by a base such as triethylamine, and the product is obtained through purification and isolation procedures. The synthesis of BIA is relatively easy and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
BIA has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of drug delivery. BIA has been shown to have excellent solubility in water and can be used to enhance the bioavailability of poorly soluble drugs. It has also been studied as a potential drug candidate for the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(E)-3-(1-butylimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-12-7-9(11-8-12)4-5-10(13)14/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/b5-4+ |
InChI-Schlüssel |
ASLIHTRRQBWZBV-SNAWJCMRSA-N |
Isomerische SMILES |
CCCCN1C=C(N=C1)/C=C/C(=O)O |
SMILES |
CCCCN1C=C(N=C1)C=CC(=O)O |
Kanonische SMILES |
CCCCN1C=C(N=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289426.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)

![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)
![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)